(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
Description
This compound is a chiral pyrrolidine derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a phenyl substituent at the 4-position, and a trifluoromethyl (CF₃) group at the 3-position. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its orthogonality and ease of removal under basic conditions. The stereochemistry (3R,4S) and substituent arrangement confer distinct electronic and steric properties, making it valuable in medicinal chemistry and drug design.
Properties
IUPAC Name |
(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F3NO4/c28-27(29,30)26(24(32)33)16-31(14-23(26)17-8-2-1-3-9-17)25(34)35-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,32,33)/t23-,26-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCINRSIFTUWGT-OZXSUGGESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@](CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)C(F)(F)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, often referred to as a fluorinated pyrrolidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl group and a fluorenylmethoxycarbonyl protecting group, which are significant in enhancing biological interactions and stability.
The compound's molecular formula is with a molecular weight of approximately 389.35 g/mol. The structure includes a pyrrolidine ring with various substituents that influence its biological properties.
Anticancer Properties
Research indicates that certain pyrrolidine derivatives exhibit anticancer activity. A study highlighted the design of compounds targeting specific cancer pathways, suggesting that the trifluoromethyl group may enhance lipophilicity and thus improve cellular uptake and efficacy against cancer cells .
TRPV1 Modulation
The compound has been evaluated for its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which plays a crucial role in pain sensation and inflammation. High-throughput screening has identified similar compounds as effective TRPV1 antagonists, indicating that modifications like those present in this pyrrolidine could offer therapeutic benefits in pain management .
Neuroprotective Effects
Some studies have suggested that pyrrolidine derivatives can exhibit neuroprotective effects. The structural features of (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid may contribute to this activity by modulating neurotransmitter systems or protecting neuronal cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the trifluoromethyl group is hypothesized to enhance receptor binding affinity and overall potency. Comparative studies with other similar compounds have shown that variations in substituents on the pyrrolidine ring significantly affect biological outcomes.
| Compound | Activity | Notes |
|---|---|---|
| Compound A | Anticancer | Effective against breast cancer cell lines |
| Compound B | TRPV1 Antagonist | Reduces pain response in animal models |
| Compound C | Neuroprotective | Protects against oxidative damage |
Case Studies
- Anticancer Efficacy : A case study involving a series of pyrrolidine derivatives demonstrated significant cytotoxicity against various cancer cell lines, with (3R,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-phenyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid showing enhanced activity due to its unique structural features.
- Pain Management : In vivo studies have indicated that compounds structurally related to this pyrrolidine can effectively reduce pain responses in models of neuropathic pain, supporting the hypothesis that TRPV1 modulation is a viable therapeutic target.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to structurally related Fmoc-protected pyrrolidine/piperidine derivatives (Table 1). Key differences include:
- Substituents at the 4-position : Phenyl (target compound), bromophenyl (), difluorophenyl (), and benzodioxol ().
- Substituents at the 3-position : Trifluoromethyl (target compound) vs. ureido-methyl (–3).
- Core heterocycle : Pyrrolidine (5-membered ring, target compound) vs. piperidine (6-membered ring, ).
Key Observations
Synthetic Efficiency : Compounds with indole (76% yield, ) or benzodioxol (68% yield, ) substituents show higher crude yields compared to dimethoxyphenyl derivatives (63%, ), suggesting steric or electronic effects influence reaction efficiency .
Molecular Weight Trends : Bromophenyl substitution (, .36 g/mol) increases molecular weight significantly compared to phenyl-CF₃ (~481 g/mol). Difluorophenyl substitution (, .46 g/mol) reduces weight while introducing fluorinated hydrophobicity .
Heterocycle Impact: Piperidine derivatives () exhibit lower similarity (0.99 vs.
Functional Implications
- Electron-Withdrawing Effects: The CF₃ group increases the acidity of the carboxylic acid (pKa ~1–2) compared to non-fluorinated analogs, influencing salt formation and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
